molecular formula C5H10ClNOS B2554875 3-Aminothian-4-onehydrochloride CAS No. 2416233-64-0

3-Aminothian-4-onehydrochloride

Cat. No.: B2554875
CAS No.: 2416233-64-0
M. Wt: 167.65
InChI Key: PEYGOIRREMATTL-UHFFFAOYSA-N
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Description

3-Aminothian-4-onehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is known for its unique structure, which includes an amino group and a thian-4-one moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothian-4-onehydrochloride typically involves the reaction of thian-4-one with an amine under specific conditions. One common method includes the use of a solvent such as ethanol, where the thian-4-one is reacted with an amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminothian-4-onehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, thian-4-ol derivatives, and various substituted amino derivatives. These products have their own unique properties and applications in different fields of research .

Scientific Research Applications

3-Aminothian-4-onehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Aminothian-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the thian-4-one moiety can participate in redox reactions. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminothian-4-onehydrochloride include:

  • 3-Aminocoumarin
  • 3-Aminopyridine
  • 3-Aminothiazole

Comparison

Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Additionally, its unique structure provides distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-aminothian-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.ClH/c6-4-3-8-2-1-5(4)7;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRRJBCTIUHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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